(4-(Methylthio)phenyl)hydrazine hydrochloride

描述

IUPAC Nomenclature and Molecular Formula Analysis

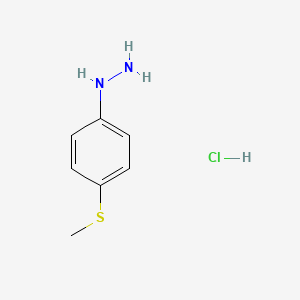

The systematic IUPAC name for (4-(methylthio)phenyl)hydrazine hydrochloride is (4-methylsulfanylphenyl)hydrazine hydrochloride . This nomenclature reflects the compound’s core structure: a phenyl group substituted with a methylthio (–S–CH₃) group at the para position, linked to a hydrazine (–NH–NH₂) moiety, and a hydrochloride counterion.

The molecular formula, C₇H₁₁ClN₂S , corresponds to a molecular weight of 190.69 g/mol . Breaking down the formula:

- 7 carbons : Six from the benzene ring and one from the methyl group in the methylthio substituent.

- 11 hydrogens : Distributed across the aromatic ring (5H), methylthio group (3H), hydrazine (2H), and hydrochloride (1H).

- 1 chlorine : From the hydrochloric acid salt.

- 2 nitrogens : In the hydrazine functional group.

- 1 sulfur : In the methylthio substituent.

The SMILES notation (CSC1=CC=C(NN)C=C1.Cl) and InChIKey (FIOHWWJATARMKM-UHFFFAOYSA-N) further specify the connectivity and stereochemical features.

Crystallographic Studies and Three-Dimensional Conformational Analysis

While direct X-ray crystallographic data for this compound is limited in the literature, structural insights can be extrapolated from related phenylhydrazine derivatives. For example, analogous compounds such as 2-(4′-[2.2]paracyclophanyl)-N-phenylhydrazinecarbothioamide exhibit dihedral angles of ~90° between the hydrazinecarbothioamide backbone and aromatic rings, stabilizing the conformation through intramolecular hydrogen bonding.

Key inferred features of this compound:

- Planarity : The methylthio group’s electron-donating sulfur atom may induce slight distortion in the benzene ring’s planarity.

- Hydrazine Orientation : The –NH–NH₂ group likely adopts a gauche conformation to minimize steric clashes with the methylthio substituent.

- Hydrogen Bonding : The hydrochloride ion forms strong ionic interactions with the hydrazine’s terminal amine (–NH₃⁺), as observed in similar salts like 4-methoxyphenylhydrazine hydrochloride .

Comparative Structural Analysis with Substituted Phenylhydrazine Derivatives

The structural and electronic effects of substituents on phenylhydrazine derivatives are summarized below:

Key Comparisons :

- Electronic Effects : The methylthio group (–SCH₃) is less electron-donating than methoxy (–OCH₃) but more so than sulfonyl (–SO₂CH₃). This influences reactivity in condensation reactions.

- Solubility : The hydrochloride salt improves water solubility compared to non-ionic derivatives. For instance, phenylhydrazine itself has a solubility of 145 g/L at 20°C, while this compound is sparingly soluble in cold water but dissolves in methanol.

- Conformational Flexibility : Bulky substituents like –SO₂CH₃ restrict rotational freedom around the C–S bond, whereas –SCH₃ allows greater flexibility.

属性

IUPAC Name |

(4-methylsulfanylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOHWWJATARMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375452 | |

| Record name | [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35588-53-5, 58626-97-4 | |

| Record name | [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Methylthio)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [4-(methylsulfanyl)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Overview

- Starting material: 4-(Methylthio)aniline

- Reagent: Hydrazine (N2H4)

- Acid medium: Hydrochloric acid (HCl)

- Conditions: Low temperature (often near 0–5°C) to control reaction kinetics

- Purification: Recrystallization from solvents such as ethanol or water

This method is scalable and adaptable for industrial production, where continuous flow reactors and precise control of temperature, pressure, and reactant concentrations are employed to maintain consistent quality and yield.

Industrial and Laboratory Scale Preparation

Laboratory Scale

In laboratory settings, the synthesis is typically carried out in batch reactors with mechanical stirring and temperature control. The reaction mixture of 4-(methylthio)aniline and hydrazine hydrochloride is maintained at low temperature to prevent decomposition or side reactions. After completion, the mixture is neutralized or basified to precipitate the hydrazine derivative, which is then filtered and recrystallized.

Industrial Scale

Industrial production often uses continuous flow processes to enhance reproducibility and throughput. The reaction is conducted in large reactors with:

- Precise temperature control (0–5°C during diazotization and hydrazine addition)

- Controlled addition rates of reagents

- Use of zinc powder or other reducing agents in some cases to facilitate reduction steps

- Isolation by crystallization or distillation techniques to purify the final hydrochloride salt.

Alternative Synthetic Approaches and Related Phenylhydrazine Preparations

While direct reaction of 4-(methylthio)aniline with hydrazine is the main route, related phenylhydrazine derivatives are often prepared via diazotization-reduction sequences, which can be adapted for the methylthio-substituted analog.

Diazotization-Reduction Method

Step 1: Diazotization

4-(Methylthio)aniline is treated with sodium nitrite (NaNO2) in acidic medium (HCl) at low temperature (0–5°C) to form the diazonium salt.Step 2: Reduction

The diazonium salt is then reduced using zinc powder or sodium sulfite in acidic aqueous solution, converting it to the hydrazine derivative.Step 3: Neutralization and Crystallization

The reaction mixture is basified to precipitate the hydrazine hydrochloride salt, which is filtered and purified.

This method is advantageous for controlling impurities and achieving high purity products, as demonstrated in related patents for phenylhydrazine hydrochloride and substituted derivatives.

Urea-Chlorine Method for Phenylhydrazine (Related Compound)

A related synthetic approach for phenylhydrazine hydrochloride involves:

- Dissolving phenylurea in ethanol

- Controlled addition of ethanolic chlorine solution at low temperature

- Subsequent treatment with aqueous sodium hydroxide

- Extraction and distillation to isolate phenylhydrazine

- Final conversion to hydrochloride salt by acid addition and crystallization.

Though this method is described for unsubstituted phenylhydrazine, it provides insight into alternative synthetic strategies that could be adapted for methylthio-substituted analogs.

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Conditions/Details | Notes |

|---|---|---|

| Starting Material | 4-(Methylthio)aniline | Purity critical for yield |

| Diazotization | NaNO2, HCl, 0–5°C, 1–1.5 hours | Temperature control essential |

| Reduction | Zinc powder or sodium sulfite, acidic medium, ~18°C | Reaction completion indicated by color change |

| pH Adjustment | NaOH to pH ~10 | Facilitates crystallization |

| Crystallization | Cooling to 0–5°C, filtration | Yields crude hydrazine hydrochloride |

| Purification | Recrystallization from ethanol or water | Enhances purity (>95%) |

| Yield (typical) | 55–65% | Depends on scale and conditions |

| Melting Point | ~196–198°C (for related phenylhydrazine hydrochloride) | Indicative of purity |

Research Findings and Considerations

- Maintaining low temperature during diazotization and reduction steps is critical to prevent decomposition and side reactions.

- Use of zinc powder as a reducing agent is common and effective for converting diazonium salts to hydrazines.

- The presence of the methylthio substituent at the para position influences the electronic properties of the aromatic ring, which can affect reaction rates and product stability.

- Purification by recrystallization is necessary to remove inorganic salts and unreacted starting materials, ensuring high purity for research or industrial use.

- Continuous flow methods in industrial settings improve reproducibility and scalability, reducing batch-to-batch variability.

化学反应分析

Types of Reactions

(4-(Methylthio)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted phenylhydrazine derivatives.

科学研究应用

Organic Synthesis

Phenylhydrazine Derivatives:

(4-(Methylthio)phenyl)hydrazine hydrochloride is utilized in the synthesis of phenylhydrazine derivatives, which are important intermediates in the production of various organic compounds. These derivatives can be employed in the preparation of azo dyes and pharmaceuticals, showcasing the compound's versatility in synthetic chemistry .

Synthesis of Indole Derivatives:

The compound has been reported to facilitate the synthesis of indole derivatives through reactions with acetonyl compounds. For instance, it was used to produce 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole, indicating its significance in developing complex heterocyclic structures with potential biological activity .

Medicinal Chemistry

Antimicrobial Properties:

Recent studies have highlighted the potential antimicrobial properties of compounds derived from this compound. For example, a series of new hispolon-derived pyrazole sulfonamides synthesized using this hydrazine compound showed promising antimicrobial and anti-tuberculosis activities. This suggests that derivatives of this compound could be explored further for therapeutic applications .

Toxicological Studies:

Research has also been conducted on the toxicological effects of phenylhydrazine derivatives, including those related to this compound. Studies indicate that these compounds can exhibit hemolytic effects and potential carcinogenicity through mechanisms involving DNA alkylation. Understanding these effects is crucial for assessing safety in pharmaceutical applications .

Material Science

Polymer Chemistry:

In material science, this compound can serve as a building block for synthesizing polymeric materials with specific properties. Its reactivity allows for the development of polymers that may exhibit unique thermal or mechanical characteristics, which can be tailored for applications in coatings or composite materials .

Case Studies and Research Findings

作用机制

The mechanism of action of (4-(Methylthio)phenyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and methylthio groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also undergo redox reactions, influencing cellular pathways and molecular targets.

相似化合物的比较

Structural and Substituent Variations

The table below compares (4-(Methylthio)phenyl)hydrazine hydrochloride with structurally related phenylhydrazine hydrochlorides, highlighting substituent effects:

Key Observations:

- Electron-donating groups (e.g., -OMe, -SMe) enhance nucleophilicity, facilitating reactions with electrophiles like carbonyl compounds .

- Electron-withdrawing groups (e.g., -OCF₃) reduce electron density on the phenyl ring, altering reaction kinetics and product stability .

- Biphenyl substituents introduce steric hindrance, affecting solubility and synthetic utility .

Physicochemical Properties

- IR Spectroscopy :

- NMR Data :

- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. Methylthio and methoxy derivatives are more lipophilic than trifluoromethoxy analogs .

生物活性

Overview

(4-(Methylthio)phenyl)hydrazine hydrochloride, with the molecular formula CHClNS, is a derivative of phenylhydrazine characterized by the presence of a methylthio group at the para position of the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The compound exhibits a range of chemical behaviors, including:

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : Capable of being reduced to yield corresponding amines.

- Substitution Reactions : The hydrazine group can participate in nucleophilic substitutions.

The biological activity is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to various cellular effects. Additionally, it can induce redox reactions that influence multiple cellular pathways, making it a candidate for further research in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. For instance, it has been observed to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cell death in neoplastic cells .

Case Study 1: Zebrafish Embryo Toxicity

A notable study assessed the effects of phenylhydrazine hydrochloride (PHZ), closely related to this compound, on zebrafish embryos. The findings revealed that exposure to PHZ resulted in dose-dependent phenotypic abnormalities such as yolk sac enlargement and spinal curvature. High concentrations led to significant apoptosis in developing embryos, indicating potential teratogenic effects .

Case Study 2: Hemolytic Anemia Induction

Another study focused on the hemolytic effects of phenylhydrazine derivatives, including this compound. It was found that these compounds could induce oxidative stress in erythrocytes, leading to hemolytic anemia. The mechanism involved the formation of methemoglobin and subsequent oxidative damage to red blood cells, which may have implications for their safety in therapeutic contexts .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for quantifying (4-(Methylthio)phenyl)hydrazine hydrochloride in solution?

- Methodology : Use spectrophotometry with phosphomolybdic acid (PMA) as a derivatizing agent. Prepare a 0.1 M HCl collection medium and a PMA solution (15 g in 500 mL distilled water, filtered after 24 hours). Calibrate using a stock solution of the compound in 0.1 M HCl, and measure absorbance at 520 nm after reaction with PMA .

- Validation : Ensure linearity in the range of 0.1–10 µg/mL, with a detection limit of 0.05 µg/mL. Cross-validate using HPLC with a C18 column and UV detection at 254 nm, employing 0.1% trifluoroacetic acid in acetonitrile/water (70:30) as the mobile phase .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures to avoid inhalation of vapors.

- Exposure Mitigation : In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with 10% sodium bicarbonate and dispose as hazardous waste.

- Toxicity Data : The compound’s hydrochloride salt has an oral LD50 range of 25–2100 mg/kg in rodents, indicating variable toxicity. Monitor for hemolytic anemia in chronic exposure scenarios .

Q. How is this compound synthesized?

- Procedure : React 4-(methylthio)aniline with sodium nitrite in HCl to form the diazonium salt, followed by reduction with stannous chloride. Isolate the hydrazine intermediate and treat with concentrated HCl to precipitate the hydrochloride salt.

- Purification : Recrystallize from ethanol/water (1:3) to achieve >95% purity. Confirm purity via melting point (expected range: 158–163°C, similar to structural analogs) and NMR (δ 7.2–7.5 ppm for aromatic protons) .

Advanced Research Questions

Q. How does the methylthio substituent influence the reactivity of phenylhydrazine derivatives in heterocyclic synthesis?

- Mechanistic Insight : The electron-donating methylthio group (-SMe) enhances nucleophilicity at the hydrazine NH group, facilitating cyclocondensation with ketones or aldehydes. For example, in Fischer indole synthesis, it directs regioselectivity toward 5-substituted indoles due to steric and electronic effects .

- Case Study : Reaction with 3-acetonyl-5-cyano-1,2,4-thiadiazole yields 5-cyano-3-(5-methylthio-2-methylindol-3-yl)-1,2,4-thiadiazole as the major product, confirmed by <sup>13</sup>C NMR (δ 115–125 ppm for cyano and thiadiazole carbons) .

Q. What role does this compound play in synthesizing tetrahydrocarbazoles?

- Synthetic Pathway : Employ Fischer indole synthesis by reacting the compound with cyclohexanone derivatives under acidic conditions (e.g., HCl/EtOH). The methylthio group stabilizes the intermediate carbocation, favoring cyclization.

- Optimization : Use catalytic hydrogenation (10% Pd/C, H2 at 50 psi) to reduce the indole to tetrahydrocarbazole. Yield improvements (75–85%) are achieved by controlling temperature (80–90°C) and reaction time (12–16 hours) .

Q. How can computational methods aid in predicting the hydrogen-bonding network of this compound crystals?

- DFT Analysis : Perform geometry optimization at the B3LYP/6-311++G(d,p) level to model intermolecular interactions. The NH and Cl groups form strong hydrogen bonds (2.8–3.1 Å), as seen in analogous hydrazine hydrochlorides.

- Lattice Energy : Calculate using the PIXEL method, revealing contributions from electrostatic (60%), polarization (25%), and dispersion (15%) forces. Compare with experimental X-ray data (CCDC reference: 2032776 for similar structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。